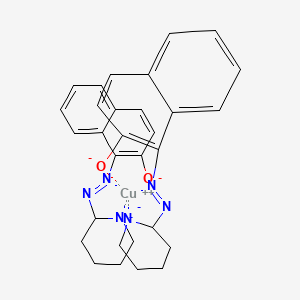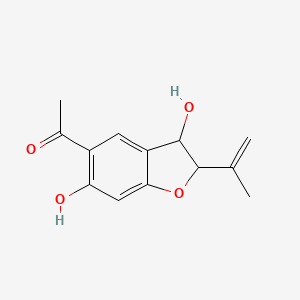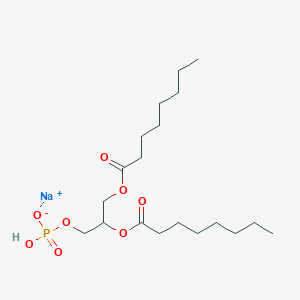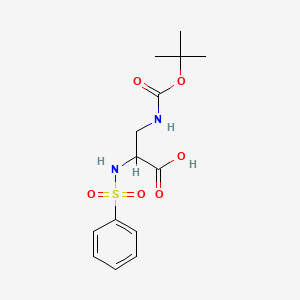![molecular formula C24H44O11 B12321971 (2R,3R,4S,5S,6R)-2-{[(2R,3S,4R,5R,6R)-6-[(6-Cyclohexylhexyl)oxy]-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-YL]oxy}-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12321971.png)
(2R,3R,4S,5S,6R)-2-{[(2R,3S,4R,5R,6R)-6-[(6-Cyclohexylhexyl)oxy]-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-YL]oxy}-6-(hydroxymethyl)oxane-3,4,5-triol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Cyclohexylhexyl-4-O-(a-D-glucopyranosyl)-b-D-glucopyranoside is a complex glycoside compound Glycosides are molecules in which a sugar is bound to another functional group via a glycosidic bond
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Cyclohexylhexyl-4-O-(a-D-glucopyranosyl)-b-D-glucopyranoside typically involves the glycosylation of a suitable acceptor with a glucopyranosyl donor. The reaction conditions often include the use of a catalyst such as a Lewis acid to facilitate the formation of the glycosidic bond. The reaction is usually carried out in an anhydrous solvent to prevent hydrolysis of the glycosidic bond.
Industrial Production Methods
Industrial production of this compound may involve the use of enzymatic glycosylation, where specific enzymes catalyze the transfer of the glucopyranosyl unit to the cyclohexylhexyl group. This method is advantageous due to its specificity and mild reaction conditions, which can lead to higher yields and fewer by-products.
Chemical Reactions Analysis
Types of Reactions
6-Cyclohexylhexyl-4-O-(a-D-glucopyranosyl)-b-D-glucopyranoside can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups on the glucopyranosyl unit can be oxidized to form corresponding carbonyl compounds.
Reduction: The glycosidic bond can be reduced under specific conditions to yield the corresponding alcohol.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like tosyl chloride (TsCl) or trifluoromethanesulfonic anhydride (Tf2O) can be used to activate the hydroxyl groups for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or ketones, while reduction can produce alcohols.
Scientific Research Applications
6-Cyclohexylhexyl-4-O-(a-D-glucopyranosyl)-b-D-glucopyranoside has several scientific research applications:
Chemistry: It can be used as a model compound to study glycosylation reactions and the stability of glycosidic bonds.
Biology: The compound can be used to investigate the role of glycosides in biological systems, including their interactions with enzymes and receptors.
Industry: It can be used in the synthesis of complex molecules for use in pharmaceuticals, agrochemicals, and other industrial applications.
Mechanism of Action
The mechanism of action of 6-Cyclohexylhexyl-4-O-(a-D-glucopyranosyl)-b-D-glucopyranoside involves its interaction with specific molecular targets, such as enzymes or receptors. The glucopyranosyl unit can bind to active sites on enzymes, inhibiting or modulating their activity. Additionally, the cyclohexylhexyl group can interact with hydrophobic regions of proteins, affecting their function and stability.
Comparison with Similar Compounds
Similar Compounds
6-Cyclohexylhexyl-4-O-(b-D-glucopyranosyl)-b-D-glucopyranoside: Similar structure but with different stereochemistry.
6-Cyclohexylhexyl-4-O-(a-D-galactopyranosyl)-b-D-glucopyranoside: Similar structure but with a galactopyranosyl unit instead of a glucopyranosyl unit.
6-Cyclohexylhexyl-4-O-(a-D-glucopyranosyl)-a-D-glucopyranoside: Similar structure but with different stereochemistry at the anomeric carbon.
Uniqueness
6-Cyclohexylhexyl-4-O-(a-D-glucopyranosyl)-b-D-glucopyranoside is unique due to its specific stereochemistry and the presence of both cyclohexylhexyl and glucopyranosyl units. This combination of structural features can result in distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
2-[6-(6-cyclohexylhexoxy)-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H44O11/c25-12-15-17(27)18(28)20(30)24(33-15)35-22-16(13-26)34-23(21(31)19(22)29)32-11-7-2-1-4-8-14-9-5-3-6-10-14/h14-31H,1-13H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUCWJXGMSXTDAV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CCCCCCOC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)O)O)O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H44O11 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
508.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![7-[(2-Amino-2-phenylacetyl)amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-3-ene-2-carboxylic acid](/img/structure/B12321888.png)


![[5-hydroxy-6-[2-(3-hydroxy-4-methoxyphenyl)ethoxy]-2-(hydroxymethyl)-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl] (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate](/img/structure/B12321904.png)




![5-Benzyl-12-phenyl-7-phenylsulfanyl-3,8,11,13-tetraoxa-5-azatricyclo[7.4.0.02,6]tridecan-4-one](/img/structure/B12321926.png)
![17-[4-(3,3-Dimethyloxiran-2-yl)-4-hydroxybutan-2-yl]-4,4,8,10,14-pentamethyl-1,2,5,6,7,9,11,12,15,16-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B12321935.png)




